3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medicinal applications .
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- involves multiple steps. One common synthetic route includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by cyclization and methoxylation . Industrial production methods often involve the use of boron trifluoride etherate in tetrahydrofuran (THF) under reflux conditions for 24-48 hours .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions typically yield dihydroquinoline derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- is extensively used in scientific research due to its antibacterial properties. It is used in the development of new antibiotics, studying bacterial resistance mechanisms, and exploring its potential in treating various bacterial infections . Additionally, it has applications in medicinal chemistry for the synthesis of novel therapeutic agents .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Compared to other quinolone antibiotics, such as ciprofloxacin and moxifloxacin, 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- exhibits unique properties due to its methoxy and piperazinyl groups. These modifications enhance its antibacterial spectrum and reduce resistance development . Similar compounds include:
- Ciprofloxacin
- Moxifloxacin
- Levofloxacin
Properties
CAS No. |
1219097-42-3 |
---|---|
Molecular Formula |
C7H4N2OS |
Molecular Weight |
0 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, sulfate (2:1) |
Origin of Product |
United States |
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